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Compound of Interest

Compound Name: Cl-PEG4-acid

Cat. No.: B8178851 Get Quote

An In-depth Technical Guide on the Chemical Properties and Stability of Cl-PEG4-acid

For researchers, scientists, and drug development professionals, hetero-bifunctional linkers are

critical tools for the synthesis of complex bioconjugates, including antibody-drug conjugates

(ADCs) and Proteolysis Targeting Chimeras (PROTACs). Cl-PEG4-acid is one such linker,

featuring a terminal chloro group and a carboxylic acid, separated by a hydrophilic four-unit

polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of its

chemical properties, stability, and core applications in bioconjugation.

Core Chemical and Physical Properties
Cl-PEG4-acid, systematically named 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a

versatile linker molecule.[1] The presence of two distinct functional groups allows for sequential

and controlled conjugation strategies. The PEG4 spacer not only enhances aqueous solubility

but also provides a flexible chain of a defined length to optimally position the conjugated

molecules.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8178851?utm_src=pdf-interest
https://www.benchchem.com/product/b8178851?utm_src=pdf-body
https://www.benchchem.com/product/b8178851?utm_src=pdf-body
https://www.benchchem.com/product/b8178851?utm_src=pdf-body
https://www.medkoo.com/products/54142
https://www.benchchem.com/pdf/The_Pivotal_Role_of_the_PEG4_Spacer_in_Bioconjugation_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8178851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Reference(s)

CAS Number 158553-98-1 [1]

Chemical Formula C₁₀H₁₉ClO₆ [1]

Molecular Weight 270.71 g/mol [1]

Exact Mass 270.0900

IUPAC Name
14-chloro-3,6,9,12-

tetraoxatetradecanoic acid

Synonyms

Cl-PEG4-acid, 14-Chloro-

3,6,9,12-tetraoxatetradecanoic

acid, Cl-PEG4-CH2COOH

Purity Typically >98%

Shipping Condition

Shipped under ambient

temperature as a non-

hazardous chemical.

Storage Conditions

Short-term (days to weeks): 0 -

4°C, dry and dark. Long-term

(months to years): -20°C, dry

and dark.

Chemical Reactivity and Applications
The utility of Cl-PEG4-acid stems from its two distinct reactive termini: the carboxylic acid and

the alkyl chloride. This dual functionality allows it to act as a bridge, covalently linking two

different molecules.

Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with

primary amine groups. This is commonly achieved using carbodiimide chemistry, such as

with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-

hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active

ester. This active ester then readily reacts with primary amines on proteins, peptides, or

other molecules to form a stable amide bond.
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Chloride Reactivity: The terminal chlorine atom serves as a leaving group in nucleophilic

substitution reactions. It can react with nucleophiles such as thiols, although it is less

reactive than other haloacetamides. This end of the linker provides an alternative conjugation

handle for molecules where amine or other functionalities are not available or need to be

preserved.

The diagram below illustrates the primary reaction pathways for Cl-PEG4-acid.
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Diagram 1: Reactivity of Cl-PEG4-acid.

Stability and Degradation
The stability of Cl-PEG4-acid is crucial for its effective use in multi-step synthesis and for the

long-term stability of the resulting conjugate.
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Storage and Handling: For short-term storage, the compound should be kept at 0-4°C, while

long-term storage requires temperatures of -20°C. It is important to keep the compound dry

and protected from light. The product is generally stable for several weeks during standard

shipping conditions at ambient temperature.

Chemical Stability: The molecule's stability is largely governed by the polyethylene glycol chain

and the terminal functional groups.

PEG Chain Stability: Polyether compounds like PEG can be susceptible to auto-oxidation,

especially in the presence of metal ions and oxygen. This degradation can lead to the

formation of impurities such as formaldehyde and formic acid. The formation of N-formyl

impurities has been noted in active drug ingredients that contain primary or secondary

amines when formulated with PEG. Therefore, avoiding conditions that promote oxidation is

crucial for maintaining the integrity of the linker.

Functional Group Stability: The terminal carboxylic acid and chloride are generally stable

under recommended storage conditions. However, the reactivity of these groups means they

can be sensitive to pH. Strongly acidic or basic conditions should be avoided during storage

and handling to prevent unwanted hydrolysis or reactions, particularly if other sensitive

molecules are present. The stability of similar PEG linkers is generally highest at a neutral to

slightly basic pH (pH 6-9).

The following diagram outlines a potential oxidative degradation pathway for the PEG

component of the molecule.
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Diagram 2: Potential oxidative degradation of the PEG chain.

Experimental Protocols
Reproducible results in bioconjugation depend on well-defined experimental protocols. The

following are representative methods for the use and analysis of Cl-PEG4-acid.

Protocol 1: Conjugation of Cl-PEG4-acid to a Primary
Amine
This protocol details the activation of the carboxylic acid moiety and its subsequent reaction

with an amine-containing molecule (e.g., a protein or peptide).

Materials:
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Cl-PEG4-acid

Amine-containing molecule (e.g., antibody in PBS)

Activation Buffer: MES buffer (pH 6.0)

Conjugation Buffer: PBS (pH 7.4)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Reagent Preparation: Prepare a fresh stock solution of Cl-PEG4-acid (e.g., 100 mM) in

anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS

(e.g., 200 mM) in the Activation Buffer.

Activation of Carboxylic Acid: In a microcentrifuge tube, mix Cl-PEG4-acid with EDC and

NHS in Activation Buffer. A typical molar ratio is 1:2:2 (Acid:EDC:NHS). Incubate at room

temperature for 15-30 minutes to form the NHS ester.

Conjugation: Add the activated Cl-PEG4-acid solution to the amine-containing molecule in

the Conjugation Buffer. The molar ratio of the linker to the target molecule will need to be

optimized for the specific application.

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C

with gentle mixing.

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted

NHS ester. Incubate for 15-30 minutes.
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Purification: Remove excess linker and byproducts by purifying the conjugate using an

appropriate method, such as size-exclusion chromatography or dialysis.

The workflow for this protocol is visualized below.
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Diagram 3: Experimental workflow for amine conjugation.
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Protocol 2: Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of Cl-PEG4-acid in aqueous

solutions under different conditions.

Materials:

Cl-PEG4-acid

Anhydrous DMSO

Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)

Reverse-Phase HPLC (RP-HPLC) with a C18 column

UV Detector or Charged Aerosol Detector (CAD)

Mobile Phase A: 0.1% TFA in Water

Mobile Phase B: 0.1% TFA in Acetonitrile

Thermostated incubator

Procedure:

Stock Solution: Prepare a 10 mM stock solution of Cl-PEG4-acid in anhydrous DMSO.

Working Solutions: Dilute the stock solution into the different aqueous buffers to a final

concentration of 1 mM.

Time Zero (T=0) Sample: Immediately inject an aliquot of each working solution into the

HPLC to establish the initial peak area.

Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C,

25°C, 37°C).

Time-Point Analysis: At various time points (e.g., 1, 6, 24, 48 hours), inject aliquots from each

incubated solution into the HPLC.
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Data Analysis: Monitor the degradation of Cl-PEG4-acid by observing the decrease in the

main peak area and the appearance of new peaks corresponding to degradation products.

Calculate the percentage of remaining Cl-PEG4-acid at each time point relative to the T=0

sample.

Note on Detection: Since the PEG component lacks a strong UV chromophore, detection can

be challenging. While the carboxylic acid provides some UV absorbance, a universal detector

like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would provide more

sensitive and accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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